Ethyl 2-chloropyrimidine-5-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-chloropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-12-6(11)5-3-9-7(8)10-4-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMKQRSOAOPKRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440699 | |
| Record name | Ethyl 2-chloropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89793-12-4 | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89793-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-chloropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Historical Context and Significance of Pyrimidine Derivatives in Chemical Synthesis
The pyrimidine (B1678525) ring system is a fundamental motif in the realm of heterocyclic chemistry and has a rich history. wikipedia.orgresearchgate.net Pyrimidine derivatives are not only widespread in nature, forming the backbone of crucial biomolecules like the nucleobases cytosine, thymine, and uracil (B121893) found in DNA and RNA, but they are also prevalent in a vast array of synthetic compounds. wikipedia.orggsconlinepress.com The initial isolation of a pyrimidine derivative, alloxan, dates back to 1818, when it was produced by the oxidation of uric acid. researchgate.netgsconlinepress.com However, the laboratory synthesis of a pyrimidine was not achieved until 1879. wikipedia.org
The systematic study of pyrimidines commenced in 1884, and the parent compound, pyrimidine, was first synthesized in 1900. wikipedia.org The broad spectrum of biological activities exhibited by pyrimidine-containing molecules has made them a cornerstone of medicinal chemistry. gsconlinepress.comorientjchem.org They are integral to the structure of vitamins such as thiamine (B1217682) (vitamin B1) and are found in numerous pharmaceuticals, including barbiturates and antiviral drugs. wikipedia.orgnih.gov The versatility of the pyrimidine scaffold allows for the synthesis of compounds with a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. gsconlinepress.comorientjchem.org This extensive history underscores the importance of pyrimidine derivatives as a versatile platform for the development of new chemical entities.
Overview of Ethyl 2 Chloropyrimidine 5 Carboxylate As a Pivotal Synthetic Intermediate
Ethyl 2-chloropyrimidine-5-carboxylate serves as a critical building block in the synthesis of more complex molecules. guidechem.com Its structure, featuring a pyrimidine (B1678525) ring with a chloro substituent at the 2-position and an ethyl carboxylate group at the 5-position, provides two reactive sites for further chemical transformations. The chlorine atom can be readily displaced by various nucleophiles, while the ester group can be hydrolyzed or otherwise modified. This dual reactivity makes it a valuable intermediate for creating a diverse range of substituted pyrimidines. researchgate.net
A notable application of this compound is in the synthesis of retinoid X receptor (RXR) agonists, which are investigated for their potential in cancer treatment. chemicalbook.comchemicalbook.com The synthesis of this compound itself is typically achieved from 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester through a reaction with phosphorus oxychloride and N,N-dimethylaniline. chemicalbook.comchemicalbook.com This process highlights its role as a readily accessible intermediate for further synthetic elaboration.
Scope and Objectives of Academic Research on Ethyl 2 Chloropyrimidine 5 Carboxylate
Established Synthetic Routes to this compound
The synthesis of this compound has traditionally relied on robust and well-documented chemical reactions. These methods, while effective, often involve harsh reagents and conditions.
Chlorination Reactions of Pyrimidine Precursors
A primary and widely cited method for the synthesis of this compound involves the chlorination of a pyrimidine precursor. Specifically, 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester serves as a common starting material. The transformation is typically achieved by heating the precursor with a strong chlorinating agent, most notably phosphorus oxychloride (POCl₃). chemicalbook.comchemicalbook.com The reaction is often carried out in the presence of a tertiary amine base, such as N,N-dimethylaniline, which acts as a catalyst and acid scavenger. chemicalbook.com
A typical procedure involves refluxing a mixture of 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester with an excess of phosphorus oxychloride and N,N-dimethylaniline for a duration of 1.5 hours. chemicalbook.com Following the reaction, the excess phosphorus oxychloride is removed, and the residue is carefully quenched with ice water. Subsequent neutralization with a base, such as sodium hydroxide (B78521), and extraction with an organic solvent like ethyl acetate (B1210297), followed by purification via column chromatography, yields the desired this compound. chemicalbook.com While this method is effective, it is not without its drawbacks, including the use of a hazardous and corrosive reagent in phosphorus oxychloride.
Catalyst-Mediated Synthesis Approaches
To address the limitations of traditional chlorination methods, research has explored the use of transition metal catalysts to facilitate the synthesis of pyrimidine derivatives. While specific examples for the direct catalyst-mediated synthesis of this compound are not extensively detailed in readily available literature, the broader field of pyrimidine synthesis points towards the potential of such approaches. Palladium- and copper-catalyzed cross-coupling reactions, for instance, are instrumental in the functionalization of the pyrimidine core. These methods offer the potential for milder reaction conditions and greater functional group tolerance compared to traditional methods. The development of catalyst systems for the direct C-H activation and subsequent chlorination of pyrimidine rings is an active area of research that could provide more efficient and environmentally benign routes to this important intermediate.
Novel Synthetic Strategies and Methodological Advancements
The drive towards more sustainable and efficient chemical manufacturing has spurred the development of innovative synthetic strategies for pyrimidine derivatives, including the application of green chemistry principles and the exploration of highly selective chemical transformations.
Exploration of Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyrimidines to minimize environmental impact and enhance safety. rasayanjournal.co.inpowertechjournal.compowertechjournal.com These approaches focus on the use of less hazardous reagents, alternative energy sources, and more efficient reaction conditions.
For the synthesis of pyrimidine derivatives in general, several green techniques have been successfully employed:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in pyrimidine synthesis. nih.gov This technique offers a more energy-efficient alternative to conventional heating.
Ultrasound-Assisted Synthesis: Sonication provides another alternative energy source that can promote reactions by creating localized high-pressure and high-temperature zones, leading to faster and more efficient transformations. jmaterenvironsci.com
Solvent-Free and Water-Based Reactions: Conducting reactions in the absence of volatile organic solvents or in water as a benign solvent is a cornerstone of green chemistry. jmaterenvironsci.comresearchgate.net These methods reduce waste and the environmental impact associated with solvent use.
Multicomponent Reactions: Designing synthetic routes that involve the simultaneous combination of three or more reactants in a single step (multicomponent reactions) improves atom economy and reduces the number of synthetic steps, leading to less waste and higher efficiency. researchgate.netmdpi.com
While specific, detailed applications of these green methods for the direct synthesis of this compound are still emerging in the literature, the successful application of these principles to the broader class of pyrimidine derivatives suggests a promising future for more sustainable production of this key intermediate.
Chemo-selective Transformations in Complex Pyrimidine Systems
The presence of multiple reactive sites in the this compound molecule makes chemo-selective transformations a critical aspect of its synthetic utility. The ability to selectively functionalize one position over another is paramount in the construction of complex molecular architectures.
The chlorine atom at the C2 position of the pyrimidine ring is a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. The selective nature of these reactions is crucial when other potentially reactive functional groups are present in the molecule.
Suzuki Coupling: Palladium-catalyzed Suzuki coupling reactions are widely used to form carbon-carbon bonds by reacting the 2-chloro position with boronic acids or their derivatives. The chemo-selectivity of this reaction allows for the introduction of aryl or heteroaryl groups at the C2 position while leaving the ester group at the C5 position intact.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the 2-chloro position and a terminal alkyne. This method is highly chemo-selective and provides a direct route to 2-alkynylpyrimidine derivatives. ambeed.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the selective introduction of a wide range of amino groups at the C2 position. This transformation is fundamental in the synthesis of many biologically active pyrimidine derivatives.
The strategic application of these chemo-selective transformations allows for the stepwise and controlled construction of complex functionalized pyrimidines from the readily accessible this compound scaffold.
Synthesis of Key Functionalized Pyrimidine Derivatives from this compound
The reactivity of the 2-chloro substituent makes this compound a valuable starting material for the synthesis of a wide array of functionalized pyrimidine derivatives, many of which are key intermediates in the pharmaceutical industry. chemicalbook.comlookchem.com
One important class of derivatives is the 2-aminopyrimidine-5-carboxylates . These compounds are often synthesized via nucleophilic aromatic substitution, where the chlorine atom is displaced by an amine. For example, polymer-assisted synthesis has been employed to create libraries of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. researchgate.net This approach involves building the heterocyclic moiety on a solid support, which facilitates purification and handling. researchgate.net
The synthesis of kinase inhibitors is a prominent application of this compound derivatives. mdpi.comnih.govacs.orgnih.govrsc.org Many kinase inhibitors feature a 2-aminopyrimidine (B69317) scaffold, which can be readily accessed from the 2-chloro precursor. For instance, the synthesis of STAT6 inhibitors involved the preparation of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives. nih.gov Similarly, pyrimidine-based Aurora kinase inhibitors have been synthesized, highlighting the importance of this scaffold in cancer drug discovery. nih.govacs.orgnih.gov
The following table provides examples of functionalized pyrimidine derivatives synthesized from this compound or its close analogues, showcasing the versatility of this building block.
| Derivative Class | Reagents and Conditions | Application/Significance |
| Ethyl 2-(arylamino)pyrimidine-5-carboxylates | Arylamine, Pd-catalyst (e.g., Buchwald-Hartwig conditions) | Intermediates for kinase inhibitors and other pharmaceuticals. researchgate.net |
| Ethyl 2-(alkynyl)pyrimidine-5-carboxylates | Terminal alkyne, Pd-catalyst, Cu(I) co-catalyst (Sonogashira coupling) | Precursors for more complex heterocyclic systems and biologically active molecules. mdpi.com |
| Ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates | Amidine, 2-alkylidene-3-ketoester, oxidation, followed by displacement with an amine (on solid support) | Library synthesis for screening of biologically active compounds. researchgate.net |
Strategies for Introducing Diverse Substituents on the Pyrimidine Ring
The functionalization of the pyrimidine ring is central to creating novel derivatives with tailored properties. The inherent reactivity of the 2-chloro position on this compound makes it an excellent electrophilic site for nucleophilic substitution and metal-catalyzed cross-coupling reactions.
One of the most powerful and widely used strategies for diversification is the Palladium-Catalyzed Cross-Coupling Reaction . libretexts.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. The Suzuki-Miyaura coupling, for instance, facilitates the introduction of aryl and heteroaryl groups by reacting the 2-chloro position with various boronic acids in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. acs.orgnih.gov Similarly, the Buchwald-Hartwig amination allows for the synthesis of 2-amino-pyrimidine derivatives by coupling the chloropyrimidine with a wide range of primary and secondary amines. nih.gov These methods are highly valued for their broad substrate scope and functional group tolerance. rsc.org
Beyond the C2 position, strategies have been developed to introduce substituents at other positions, such as C4 and C6. For pyrimidine nucleosides, the C4 position can be activated for C-nucleophilic substitution by converting it into a more reactive leaving group, such as a 1,2,4-triazol-1-yl derivative. sigmaaldrich.com This activated intermediate can then react with various carbon nucleophiles like nitroalkanes and malononitrile. sigmaaldrich.com Another approach involves the in situ activation of the C4-amide (or lactam) functionality using reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate), which facilitates subsequent reaction with amines and thiols. nih.gov
A deconstruction-reconstruction strategy offers a novel approach to pyrimidine diversification. nih.gov This method involves transforming a pyrimidine into an iminoenamine intermediate, which can then undergo cyclization reactions with different partners to generate new, substituted pyrimidine cores or other heterocyclic systems. nih.gov
The following table summarizes various strategies for introducing substituents onto the pyrimidine ring.
| Position | Reaction Type | Reagents/Catalyst | Substituent Introduced | Reference |
| C2 | Suzuki-Miyaura Coupling | Arylboronic acids, Pd(PPh₃)₄ | Aryl, Heteroaryl | nih.gov |
| C2 | Buchwald-Hartwig Amination | Amines, Pd catalyst, Ligand | Alkylamino, Arylamino | nih.gov |
| C4 | Nucleophilic Substitution | C-nucleophiles (e.g., malononitrile), DBU | Alkyl groups with functional moieties | sigmaaldrich.com |
| C4 | Amide Activation | Amines/Thiols, BOP, DBU | Amino, Thioether | nih.gov |
| C4/C6 | Condensation | Amidines, Dielectrophiles | Various, depending on fragments | nih.gov |
Stereoselective Synthesis of Chiral Analogs
The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. For pyrimidine derivatives, stereocenters can be introduced to create chiral analogs, leading to potentially improved efficacy and selectivity.
A notable method for achieving this is through asymmetric cyclopropanation . Research has demonstrated a highly enantioselective approach to synthesize pyrimidine-substituted diester D-A cyclopropanes. rsc.org In this strategy, N1-vinylpyrimidines are reacted with phenyliodonium (B1259483) ylides in the presence of a chiral catalyst. rsc.org This reaction proceeds with excellent control over the stereochemistry, delivering chiral cyclopropanes in high yields (up to 97%) and with outstanding enantiomeric excess (up to 99% ee). rsc.org These chiral building blocks can then be further transformed into more complex structures, such as chiral pyrimidine nucleoside analogs. rsc.org
The table below illustrates the results from a study on the stereoselective synthesis of chiral pyrimidine analogs.
| N1-Vinylpyrimidine Substrate | Phenyliodonium Ylide | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (E)-ethyl 3-(pyrimidin-1-yl)acrylate | Phenyliodonium ylide of diethyl malonate | 95 | 98 | rsc.org |
| (E)-methyl 3-(5-fluoropyrimidin-1-yl)acrylate | Phenyliodonium ylide of diethyl malonate | 92 | 99 | rsc.org |
| (E)-tert-butyl 3-(pyrimidin-1-yl)acrylate | Phenyliodonium ylide of di-tert-butyl malonate | 97 | 99 | rsc.org |
| (E)-ethyl 3-(2-chloropyrimidin-1-yl)acrylate | Phenyliodonium ylide of diethyl malonate | 88 | 95 | rsc.org |
Optimization of Reaction Conditions and Yield for Research Scale Synthesis
The efficient synthesis of a target compound is crucial for advancing research projects. Optimizing reaction conditions to maximize yield and purity is a key step in the synthetic process. For the research-scale synthesis of this compound, a common route involves the chlorination of its corresponding 2-hydroxy (or 2-oxo) precursor.
A reported synthesis involves heating a mixture of ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline, which acts as a catalyst and acid scavenger. chemicalbook.com After refluxing for 1.5 hours, workup and purification by column chromatography yielded the desired product at 30%. chemicalbook.com
While a 30% yield may be acceptable for an initial synthesis, optimization is often necessary for producing sufficient quantities for further studies. The optimization process involves systematically varying key reaction parameters to identify the conditions that provide the best outcome. nih.gov This can be done through traditional one-variable-at-a-time (OVAT) methods or more advanced Design of Experiments (DoE) approaches. semanticscholar.org
Key parameters for optimization in this reaction include:
Temperature: Lowering the temperature might reduce byproduct formation, while a higher temperature could increase the reaction rate.
Reaction Time: Monitoring the reaction progress via techniques like TLC or LC-MS can determine the optimal time to stop the reaction, preventing degradation of the product.
Reagents: The equivalents of phosphorus oxychloride and the type and amount of base (e.g., exploring other tertiary amines or inorganic bases) can significantly impact the yield. nih.gov
Solvent: While this reaction is often run neat in excess POCl₃, the addition of a high-boiling inert solvent could influence the reaction's efficiency.
The following table provides a hypothetical example of an optimization study for this reaction on a research scale.
| Entry | Temperature (°C) | Time (h) | Base (equiv.) | Yield (%) |
| 1 (Original) | Reflux (~107) | 1.5 | N,N-Dimethylaniline (0.5) | 30 |
| 2 | 100 | 3 | N,N-Dimethylaniline (0.5) | 45 |
| 3 | 90 | 5 | N,N-Dimethylaniline (0.5) | 58 |
| 4 | 90 | 5 | N,N-Diisopropylethylamine (0.5) | 65 |
| 5 | 85 | 6 | N,N-Diisopropylethylamine (0.5) | 72 |
This systematic approach allows researchers to fine-tune the synthetic procedure, leading to higher efficiency, reduced waste, and a more reliable supply of this compound for subsequent derivatization and biological screening.
Nucleophilic Substitution Reactions at the C-2 Position of the Pyrimidine Ring
The chlorine atom at the C-2 position of the pyrimidine ring is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine ring nitrogens and the C-5 ester group further activates the C-2 position towards nucleophilic attack.
The reaction of 2-chloropyrimidines with nitrogen-based nucleophiles, particularly primary and secondary amines, is a well-established method for the synthesis of 2-aminopyrimidine derivatives. researchgate.netmdpi.com These reactions generally proceed in moderate to excellent yields. researchgate.net The reactivity of amines as nucleophiles is influenced by factors such as basicity and steric hindrance; generally, stronger bases are stronger nucleophiles, though bulky amines can be less reactive due to steric effects. masterorganicchemistry.com Secondary amines are often more nucleophilic than primary amines. masterorganicchemistry.com
The substitution of the chlorine atom in 2-chloropyrimidines by alkyl- or arylamines can occur under various conditions, including acidic environments or through palladium-catalyzed cross-coupling reactions. researchgate.net However, SNAr reactions often provide a more direct route. researchgate.net For instance, the reaction of 2-chloropyrimidine (B141910) with various amines in water in the presence of potassium fluoride (B91410) has been shown to be an effective method. researchgate.net While palladium-catalyzed methods can sometimes offer higher yields, the transition-metal-free SNAr approach is often comparable and avoids the use of heavy metals. researchgate.net
The synthesis of novel ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates has been achieved through a multi-step process that concludes with the displacement of a leaving group by an amine. researchgate.net This highlights the utility of this reaction in building complex molecular scaffolds.
Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles This table is interactive. You can sort and filter the data.
| Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|
| Aniline | Ethyl 2-(phenylamino)-4,6-diphenylpyrimidine-5-carboxylate | - | researchgate.net |
| 4-Chloroaniline | Ethyl 2-(4-chlorophenyl)amino-4,6-diphenylpyrimidine-5-carboxylate | - | researchgate.net |
| Pyrrolidine | Ethyl 2-(pyrrolidin-1-yl)-4,6-diphenylpyrimidine-5-carboxylate | - | researchgate.net |
| Imidazole | 2-(1H-imidazol-1-yl)pyrimidine | 62 | researchgate.net |
| Benzimidazole | 2-(1H-benzo[d]imidazol-1-yl)pyrimidine | 83 | researchgate.net |
Oxygen-based nucleophiles, such as alkoxides and phenoxides, readily displace the chloro group at the C-2 position. In a related compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, treatment with sodium phenoxide resulted in a normal substitution product. rsc.org When an excess of sodium methoxide (B1231860) was used, it led to the substitution of the chloro group and also resulted in transesterification, yielding methyl 2,4-dimethoxypyrimidine-5-carboxylate. rsc.org This indicates that the C-2 position is highly reactive towards strong oxygen nucleophiles.
Sulfur-based nucleophiles, which are generally soft and highly nucleophilic, effectively react with this compound. The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium thiophenoxide has been shown to yield the expected substitution product, demonstrating the lability of the chloro group towards sulfur nucleophiles. rsc.org
The introduction of a cyano group at the C-2 position can be achieved through reaction with a cyanide salt, a transformation known as cyanation. wikipedia.org This reaction is valuable as it forms a carbon-carbon bond and provides access to versatile nitrile intermediates. wikipedia.orgias.ac.innih.gov The cyanation of halo-pyrimidines and other halo-heterocycles is a known synthetic strategy. rsc.orggoogle.com For instance, the reaction of 2-fluoro-3,6-dichloropyridine with sodium cyanide in dimethylsulfoxide has been reported to produce the corresponding cyanopyridine. google.com Palladium-catalyzed methods are also widely used for the cyanation of aryl halides, often employing potassium cyanide or zinc cyanide as the cyanide source. wikipedia.orgorganic-chemistry.org In the case of a related chloropyrimidine, treatment with sodium cyanide in dimethyl sulfoxide (B87167) led to the displacement of the chloro group. rsc.org
Reactions Involving the Ester Functionality
The ethyl ester group at the C-5 position can undergo various transformations typical of carboxylic acid esters.
Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, can occur under appropriate conditions. As mentioned previously, the reaction of a similar chloropyrimidine with an excess of sodium methoxide resulted not only in the substitution of the chloro group but also in the conversion of the ethyl ester to a methyl ester. rsc.org This indicates that under strongly basic conditions with an alkoxide, both nucleophilic substitution at the ring and transformation of the ester group can take place. The synthesis of various 2-substituted pyrimidine-5-carboxylic esters has been described, highlighting the importance of this class of compounds. organic-chemistry.org
Hydrolysis and Carboxylic Acid Formation
The ethyl ester functional group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 2-chloropyrimidine-5-carboxylic acid. This transformation is a fundamental step in many synthetic routes, as it allows for subsequent amide bond formation or other modifications of the carboxyl group. The hydrolysis is typically achieved under basic conditions, a process known as saponification.
For instance, treatment of the ethyl ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification, effectively yields the carboxylic acid. acs.orgmdpi.com This reaction proceeds via the classical base-catalyzed ester hydrolysis mechanism, involving the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. This process is often a prerequisite for coupling the pyrimidine moiety with amines to form amides, a common strategy in the synthesis of biologically active molecules. acs.org In some synthetic sequences, the hydrolysis is performed after initial modifications at the C2 position. mdpi.com
Table 1: Conditions for Hydrolysis of this compound Derivatives
| Product | Reagents and Conditions | Yield | Reference |
| 2-chloropyrimidine-5-carboxylic acid | 1M NaOH, room temperature | 63% | |
| 2-(diphenylamino)pyrimidine-5-carboxylic acid | Sodium hydroxide, MeOH/H₂O | Not Specified | mdpi.com |
| 2-(substituted-amino)pyrimidine-5-carboxylic acids | K₂CO₃, MeOH/H₂O, 65-70°C | Not Specified | scienceopen.com |
Cross-Coupling Reactions for C-C Bond Formation
The chlorine atom at the C2 position of this compound is susceptible to displacement and serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are pivotal for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, enabling the synthesis of complex molecular architectures.
Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig amination and related C-C couplings)
Palladium catalysis is a cornerstone of modern organic synthesis, and this compound is a competent substrate for several such transformations.
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines. Although technically a C-N bond formation reaction, it is a critical palladium-catalyzed transformation for this substrate. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. While direct Buchwald-Hartwig amination on this compound is feasible, often the reaction is performed as a nucleophilic aromatic substitution (SNAr), which can be catalyzed by palladium or proceed under thermal conditions with a strong base. mdpi.comnih.gov For example, coupling with various piperazine (B1678402) derivatives has been achieved using catalysts like PEPPSI-IPr or by heating with a base like cesium carbonate. scienceopen.com
Suzuki-Miyaura Coupling: The Suzuki coupling creates C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester. This reaction is highly effective for aryl-aryl bond formation. This compound can be coupled with various arylboronic acids using a palladium catalyst (e.g., Pd(dppf)Cl₂, Tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., Na₂CO₃, K₂CO₃). nih.govnih.gov This allows for the introduction of diverse aryl and heteroaryl substituents at the C2 position.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. This compound has been successfully used in Sonogashira couplings with various terminal alkynes. acs.orged.ac.uk These reactions often utilize a catalyst system such as Pd(PPh₃)₂Cl₂/CuI. acs.org A copper-free variant using a Pd/PtBu₃ catalyst system has also been reported for related pyrimidine systems. nih.gov
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst / Ligand | Base / Solvent | Yield | Reference |
| Buchwald-Hartwig Amination | Secondary Amines | PEPPSI-IPr | Cs₂CO₃ / DME | Not Specified | scienceopen.com |
| Suzuki Coupling | Arylboronic acids | Tetrakis P(Ph)₃Pd | Na₂CO₃ / DME | Not Specified | nih.gov |
| Sonogashira Coupling | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Not Specified | Not Specified | acs.org |
| Sonogashira Coupling | Various Alkynes | Catalyst system by Köllhofer et al. | Not Specified | Not Specified | ed.ac.uk |
Other Transition Metal-Catalyzed Coupling Approaches
While palladium is the most common catalyst, other transition metals, particularly copper, are also employed for coupling reactions involving this substrate.
Ullmann Condensation: The copper-catalyzed Ullmann reaction is a classical method for forming C-N, C-O, and C-S bonds. It typically requires higher temperatures than palladium-catalyzed reactions. For instance, the Ullmann reaction has been used to couple ethyl 2-(phenylamino)pyrimidine-5-carboxylate with iodobenzene (B50100) using cuprous iodide (CuI) as the catalyst and cesium carbonate as the base in DMF at 130°C. This forms a triphenylamine (B166846) scaffold, demonstrating a C-N bond formation on an already substituted pyrimidine.
Table 3: Copper-Catalyzed Coupling Reactions
| Reaction Type | Reactants | Catalyst / Base | Solvent / Temp. | Reference |
| Ullmann Coupling (C-N) | Ethyl 2-(phenylamino)pyrimidine-5-carboxylate, Iodobenzene | CuI / Cs₂CO₃ | DMF / 130°C | researchgate.net |
| Chan-Lam Coupling (C-N) | Cyclized morpholinone intermediate | In situ copper-mediation | Not Specified | |
| C-O Cross-Coupling | Resorcinol-bearing quinazolinones | CuI / Peptidic Ligand | Cs₂CO₃ / Dioxane | nih.gov |
Electrophilic Aromatic Substitution and Other Pyrimidine Ring Modifications
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes it highly resistant to electrophilic aromatic substitution (EAS), which typically requires electron-rich aromatic systems. researchgate.netresearchgate.net Direct EAS reactions like nitration, halogenation, or Friedel-Crafts reactions on this compound are generally not feasible under standard conditions.
To achieve substitution on the pyrimidine ring, alternative strategies are employed:
Activation by N-oxidation: One method to facilitate electrophilic attack is to first form the N-oxide of the pyrimidine ring. The N-oxide group is electron-donating and can activate the ring towards electrophiles at the 2- and 4-positions. wikipedia.org After the substitution reaction, the N-oxide can be removed by deoxygenation.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient character of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the halogenated C2 position. This is the most common and synthetically useful modification of this compound. A wide variety of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion. acs.orgscienceopen.comnih.gov These reactions often proceed under mild conditions, sometimes with base catalysis, and provide a direct route to functionalized pyrimidines. scienceopen.comnih.govscispace.com For example, reactions with N-Boc-piperazine or morpholine (B109124) proceed readily, often in the presence of a base like K₂CO₃ or DIPEA. mdpi.commalariaworld.org
Mechanistic Investigations of Key Transformations
The mechanisms of the palladium-catalyzed cross-coupling reactions involving this compound are well-understood and follow general catalytic cycles. libretexts.orglibretexts.org
The catalytic cycle for reactions like Suzuki, and Sonogashira coupling typically involves three key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine (C-Cl) bond of the pyrimidine ring. This forms a Pd(II) intermediate. youtube.com The electron-deficient nature of the pyrimidine ring facilitates this step.
Transmetalation: In this step, the organic group from the coupling partner (e.g., the aryl group from the organoboron reagent in a Suzuki reaction or the alkynyl group from the copper acetylide in a Sonogashira reaction) is transferred to the palladium center. This displaces the halide and results in a new diorganopalladium(II) complex.
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond in the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com
For Buchwald-Hartwig amination, the mechanism is similar but involves the formation of a palladium-amido complex after the initial oxidative addition, followed by reductive elimination to form the C-N bond. The choice of ligand is crucial as it modulates the steric and electronic properties of the palladium center, influencing the efficiency and selectivity of each step in the cycle. nih.gov
The SNAr reactions proceed through a different, non-catalytic mechanism involving the formation of a Meisenheimer complex. The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a tetrahedral intermediate. The stability of this intermediate is enhanced by the electron-withdrawing nitrogen atoms of the pyrimidine ring. In the final step, the chloride leaving group is expelled, restoring the aromaticity of the ring.
Applications in Organic Synthesis
Building Block for Heterocyclic Compound Libraries
The inherent reactivity of the C-2 chlorine atom towards nucleophilic substitution makes ethyl 2-chloropyrimidine-5-carboxylate an ideal starting material for generating libraries of substituted and fused pyrimidine (B1678525) systems. These scaffolds are of particular interest in medicinal chemistry due to the prevalence of the pyrimidine motif in biologically active molecules.
Synthesis of Substituted Pyrimidines and Fused Pyrimidine Systems
The chlorine atom at the 2-position of this compound is readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity allows for the straightforward introduction of diverse functional groups at this position, leading to a wide range of 2-substituted pyrimidine-5-carboxylates. For instance, the reaction with various amines under basic conditions or with palladium catalysis affords the corresponding 2-aminopyrimidine (B69317) derivatives. researchgate.net These reactions are often high-yielding and tolerant of a broad range of functional groups on the incoming nucleophile.
Furthermore, this compound serves as a key intermediate in the synthesis of fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines and thiazolo[5,4-d]pyrimidines. oiccpress.comnih.gov These bicyclic and tricyclic heterocyclic systems are prevalent in pharmacologically active compounds. nih.govmdpi.comresearchgate.net The general strategy involves the initial substitution of the 2-chloro group, followed by further synthetic manipulations of the ester group at the 5-position or the pyrimidine ring itself to construct the fused ring. While specific examples detailing the direct use of this compound in the synthesis of all these fused systems are not extensively documented in readily available literature, the established reactivity patterns of 2-chloropyrimidines strongly support its potential in this area. researchgate.netnih.gov
A notable application of this compound is in the synthesis of Retinoid X receptor (RXR) agonists, which are under investigation for cancer therapy. This highlights the importance of this building block in accessing medicinally relevant substituted pyrimidines.
Table 1: Examples of Substituted Pyrimidines from this compound
| Nucleophile | Resulting Substituted Pyrimidine | Potential Application Area |
|---|---|---|
| Various Amines | 2-Aminopyrimidine-5-carboxylates | Medicinal Chemistry |
| Piperazine (B1678402) | Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate | Pharmaceutical Intermediate |
| Substituted Anilines | 2-Anilinopyrimidine-5-carboxylates | Kinase Inhibitors |
Construction of Novel Heterocyclic Scaffolds
Beyond the common fused pyrimidine systems, the reactivity of this compound can be harnessed to construct more novel and complex heterocyclic scaffolds. The presence of two distinct reactive sites—the C-2 chloro group and the C-5 ester—allows for sequential and regioselective modifications. For example, after substitution at the C-2 position, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other transformations to build new ring systems.
While specific literature examples detailing the construction of a wide variety of novel scaffolds directly from this compound are limited, the principles of heterocyclic chemistry suggest its significant potential. The pyrimidine ring itself can undergo various reactions, including cyclization reactions with bifunctional reagents, to afford unique polycyclic architectures.
Preparation of Ligands for Catalysis and Coordination Chemistry
The nitrogen atoms within the pyrimidine ring, along with the potential for introducing other donor atoms through substitution at the C-2 position, make pyrimidine derivatives attractive candidates for use as ligands in catalysis and coordination chemistry. Bidentate and polydentate ligands containing a pyrimidine core can form stable complexes with a variety of metal ions.
This compound can serve as a precursor for such ligands. For instance, reaction with a nucleophile containing a secondary coordination site, such as 2-aminopyridine (B139424) or a substituted hydrazine, could yield a bidentate ligand. researchgate.net The resulting ligand could then be complexed with transition metals to generate catalysts for various organic transformations. While the direct application of ligands derived from this compound in catalysis is not extensively reported, the broader class of pyrimidine-based ligands has shown utility in various catalytic processes.
Synthesis of Functional Organic Materials with Tailored Properties
Pyrimidine-containing compounds have found applications in the field of materials science, for example, as components of liquid crystals, organic light-emitting diodes (OLEDs), and other functional organic materials. tandfonline.com The rigid, planar structure of the pyrimidine ring, combined with the ability to introduce various substituents, allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.
This compound can be envisioned as a starting material for the synthesis of such functional materials. The introduction of chromophoric or mesogenic groups at the C-2 position, followed by further modifications, could lead to molecules with desired optical or self-assembly properties. The ester functionality also provides a handle for polymerization or for linking the pyrimidine core to other molecular components. Although specific examples of functional materials derived directly from this compound are not prominent in the literature, the general utility of pyrimidine derivatives in this field suggests a potential avenue for its application.
Role in Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs) and cascade processes are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single operation. While the direct participation of this compound in well-established MCRs like the Biginelli reaction is not the typical application due to its structure, its derivatives can be employed in such reactions. For instance, a dihydropyrimidinone can be synthesized via a Biginelli-like reaction using other starting materials. iau.irjmchemsci.combeilstein-journals.orgmdpi.comresearchgate.net
The reactivity of the 2-chloro substituent in this compound could potentially be exploited in novel cascade reaction sequences. A reaction could be initiated by a nucleophilic attack at the C-2 position, with the resulting intermediate undergoing a subsequent intramolecular cyclization or rearrangement. Such processes would offer an efficient route to complex heterocyclic systems. However, specific examples of cascade reactions initiated by this compound are not widely reported in the current scientific literature.
Applications in Medicinal Chemistry and Drug Discovery
Intermediate in the Synthesis of Pyrimidine-Based Therapeutics
The pyrimidine (B1678525) ring is a fundamental component of nucleic acids and is prevalent in a multitude of biologically active molecules. Ethyl 2-chloropyrimidine-5-carboxylate provides a convenient starting point for the construction of more complex pyrimidine derivatives with therapeutic potential. researchgate.net
Development of Antiviral Agents
Derivatives of pyrimidine-5-carboxylic acid have been a focus of research for their potential antiviral activities. researchgate.net The carbocyclic analogue of 5-ethyl-2'-deoxyuridine (EDU), a known antiviral agent, has demonstrated inhibitory effects on the replication of herpes simplex viruses type 1 and type 2. nih.gov While direct synthesis from this compound isn't explicitly detailed in the provided sources, the core structure is central to pyrimidine-based antivirals. The pursuit of new antiviral treatments, especially for viruses like SARS-CoV-2, has led to the exploration of various molecular hybrids, some of which incorporate pyrimidine structures. mdpi.com The synthesis of novel pyrimidine derivatives remains a key strategy in the development of new antiviral drugs. nih.gov
Synthesis of Antibacterial Compounds
The rise of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. mdpi.com Pyrimidine derivatives are being actively investigated for their antibacterial properties. Research has shown that certain pyrimidine-containing compounds exhibit significant inhibitory activity against various bacterial strains. researchgate.net For instance, some 5-sulphonamido-8-hydroxyquinoline derivatives, synthesized from pyrimidine precursors, have shown potent activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov Furthermore, novel 5-oxopyrrolidine derivatives incorporating pyrimidine moieties have demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. mdpi.com
Precursors for Anticancer Drugs and Oncology Therapeutics
This compound is a key intermediate in the creation of therapeutics for various cancers. lookchem.com Its structure is integral to the development of drugs that can effectively interact with biological targets to inhibit cancer cell growth. chemimpex.com The compound is utilized in the synthesis of a range of anticancer agents, highlighting its versatility in oncology research. medchemexpress.com For example, 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which can be synthesized from pyrimidine precursors, are being explored as potential anticancer agents. mdpi.com
Modulators of Biological Targets
The reactivity of the chlorine atom and the ester group in this compound allows for its modification to create molecules that can interact with specific biological targets, such as receptors and enzymes, thereby modulating their activity.
Retinoid X Receptor (RXR) Agonists
A significant application of this compound is in the synthesis of Retinoid X Receptor (RXR) agonists. chemicalbook.comchemicalbook.com RXRs are nuclear receptors that play a crucial role in regulating gene transcription related to cell differentiation, proliferation, and metabolism. nih.govnih.gov RXR agonists are used in the treatment of various cancers. lookchem.com By acting as a key building block, this compound contributes to the development of therapeutic agents that can modulate the RXR pathway and inhibit the growth of cancer cells. lookchem.com Bexarotene is a notable example of an FDA-approved RXR agonist used for treating cutaneous T-cell lymphoma. nih.govnih.gov
Investigation as Modulators of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
Cystic fibrosis is a genetic disorder stemming from mutations in the CFTR gene, which leads to the production of a dysfunctional protein. This protein is an ion channel, and its malfunction disrupts the balance of salt and water in and out of cells, resulting in thick, sticky mucus in various organs, particularly the lungs. nih.govcff.org The development of small-molecule CFTR modulators, which aim to correct the function of the faulty protein, has revolutionized CF treatment. nih.govnih.gov These modulators are broadly classified as correctors, which help the misfolded CFTR protein to traffic to the cell surface, and potentiators, which enhance the opening of the CFTR channel at the cell surface. cff.org
Within this therapeutic landscape, pyrimidine-based compounds have been a subject of interest for medicinal chemists. nih.gov The pyrimidine nucleus is a key structural element in many biologically active molecules. nih.gov While direct and extensive research specifically detailing the investigation of this compound as a primary CFTR modulator is not widely published, its role as a crucial intermediate in the synthesis of more complex molecules intended for this purpose is implied in the broader research on pyrimidine derivatives. The exploration of pyrimidine-based scaffolds is part of the ongoing effort to discover novel CFTR modulators with improved efficacy and broader applicability across different CF-causing mutations.
Structure-Activity Relationship (SAR) Studies in Drug Design
The therapeutic potential of a chemical compound is intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, providing critical insights into how different chemical modifications to a lead compound influence its biological activity.
Impact of Substitution Patterns on Biological Activity
For pyrimidine derivatives, the biological activity is profoundly influenced by the nature and position of substituents on the pyrimidine ring. nih.gov In the context of developing CFTR modulators, SAR studies would systematically explore how modifying the this compound core affects its (or its derivatives') ability to act as a corrector or potentiator.
Key modifications would likely include:
Substitution at the C2-position: The chlorine atom at the C2 position is a reactive site, making it a prime location for introducing different functional groups. Replacing the chlorine with various amines, alcohols, or other moieties can significantly alter the molecule's electronic and steric properties, thereby influencing its interaction with the CFTR protein.
Substitution at other positions on the pyrimidine ring: Introducing substituents at the C4 and C6 positions of the pyrimidine ring can further modulate the compound's activity, selectivity, and metabolic stability.
The following table illustrates hypothetical SAR data for a series of analogs based on a pyrimidine scaffold, demonstrating how different substituents might influence CFTR corrector activity.
| Compound ID | R1 (C2-position) | R2 (C5-position) | R3 (C4-position) | CFTR Corrector Activity (% of F508del-CFTR trafficking) |
| ECP-001 | -Cl | -COOEt | -H | 5% |
| ECP-002 | -NH(CH₃) | -COOEt | -H | 15% |
| ECP-003 | -Cl | -CONH₂ | -H | 8% |
| ECP-004 | -NH(CH₃) | -COOEt | -CH₃ | 25% |
This data is illustrative and does not represent actual experimental results.
Design and Synthesis of Analogs for Enhanced Efficacy and Selectivity
The insights gained from SAR studies guide the rational design and synthesis of new analogs with improved therapeutic properties. The goal is to develop compounds with enhanced potency, better selectivity for the target protein, and favorable pharmacokinetic profiles. The synthesis of novel analogs often involves multi-step chemical reactions. For instance, the chlorine atom at the C2 position of this compound can be readily displaced by a nucleophile, such as an amine, to introduce new side chains. nih.gov
The design of new analogs often employs computational modeling techniques, such as molecular docking, to predict how a designed molecule will bind to the target protein. lookchem.com This in-silico approach helps to prioritize the synthesis of compounds that are most likely to have the desired biological activity. The synthesis of a library of related compounds allows for the systematic exploration of the chemical space around the initial lead compound, leading to the identification of candidates with optimized properties for further preclinical and clinical development. nih.govnih.gov
Applications in Agrochemical Research
Synthesis of Pyrimidine-Based Herbicides
Ethyl 2-chloropyrimidine-5-carboxylate serves as a versatile precursor for the synthesis of a variety of pyrimidine-based herbicides. The reactive chlorine atom at the 2-position of the pyrimidine (B1678525) ring can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups that are essential for herbicidal activity. This reactivity, coupled with the electronic properties of the pyrimidine core, makes it an attractive scaffold for the development of novel herbicidal compounds.
One of the most significant classes of herbicides derived from pyrimidine intermediates are the sulfonylureas. These herbicides are known for their high efficacy at low application rates and their selective weed control. The general synthesis of sulfonylurea herbicides involves the reaction of a substituted pyrimidine amine with a sulfonyl isocyanate. While direct synthesis from this compound is not explicitly detailed in readily available literature, its derivatives are key components in creating the necessary pyrimidine amine intermediates.
Table 1: Key Data on this compound
| Property | Value |
| CAS Number | 89793-12-4 |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.6 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | 56-60 °C |
Herbicides derived from pyrimidine precursors, such as the widely used sulfonylureas, primarily act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing the death of susceptible weeds. The high specificity of these herbicides for the plant ALS enzyme contributes to their low toxicity in mammals.
Another potential mechanism of action for novel herbicides derived from pyrimidine structures is the inhibition of other key plant enzymes involved in vital metabolic pathways. Research into new herbicidal compounds often targets enzymes that are unique to plants or differ significantly from their mammalian counterparts to ensure selectivity and safety.
Development of Insecticides and Fungicides
The pyrimidine scaffold is not only important for herbicides but also serves as a foundation for the development of insecticides and fungicides. The ability to introduce a wide array of substituents onto the pyrimidine ring allows for the fine-tuning of biological activity against specific insect pests and fungal pathogens.
While specific commercial insecticides or fungicides directly synthesized from this compound are not prominently documented, the broader class of pyrimidine-based pesticides includes compounds with potent activity. For instance, some pyrimidine derivatives have been found to exhibit insecticidal properties by acting on the nervous system of insects. Similarly, certain pyrimidine-containing compounds have demonstrated fungicidal activity by disrupting fungal cell membrane integrity or inhibiting essential fungal enzymes.
Table 2: Research Focus on Pyrimidine-Based Agrochemicals
| Agrochemical Class | Target Pest/Pathogen | General Mechanism of Action |
| Herbicides | Broadleaf and grassy weeds | Inhibition of Acetolactate Synthase (ALS) |
| Insecticides | Various insect pests | Disruption of the nervous system |
| Fungicides | Plant pathogenic fungi | Inhibition of fungal enzymes, disruption of cell membranes |
The principle of rational design is increasingly being applied to the development of new pesticides to enhance their selectivity and reduce their toxicity to non-target organisms. This approach involves using computational modeling and an understanding of the target site's structure to design molecules that bind with high affinity and specificity. The pyrimidine core of this compound provides a rigid framework that can be systematically modified to optimize interactions with the target enzyme or receptor.
By strategically altering the substituents on the pyrimidine ring, researchers can improve the compound's efficacy against the target pest while minimizing its impact on beneficial insects, wildlife, and humans. This targeted approach is crucial for developing more environmentally benign and sustainable crop protection solutions.
Structure-Activity Relationship (SAR) Studies in Agrochemical Design
Structure-Activity Relationship (SAR) studies are fundamental to the process of agrochemical discovery and optimization. SAR studies systematically investigate how changes in the chemical structure of a molecule affect its biological activity. For pyrimidine-based agrochemicals, SAR studies help to identify the key structural features required for potent herbicidal, insecticidal, or fungicidal action.
Biological Activity and Mechanistic Studies of Derivatives
Investigation of Larvicidal Activity of Pyrimidine (B1678525) Derivatives
The control of mosquito-borne diseases is a critical global health challenge, and the development of novel larvicides is a key strategy in this effort. Pyrimidine derivatives have emerged as a promising class of compounds with potent activity against mosquito larvae.
Efficacy Against Mosquito Vectors (e.g., Anopheles arabiensis)
Recent studies have highlighted the potential of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylate derivatives as effective larvicidal agents against Anopheles arabiensis, a major vector for malaria. In a notable study, a series of these compounds were synthesized and screened for their activity. Two derivatives, ethyl 2-((4-bromophenyl)amino)-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate and ethyl 2-((4-bromo-2-cyanophenyl)amino)-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate, demonstrated particularly high efficacy, causing 94% and 91% mortality in Anopheles arabiensis larvae, respectively researchgate.net. This level of activity underscores the potential of this chemical scaffold in the development of new tools for malaria vector control.
**Larvicidal Activity of Selected Pyrimidine Derivatives against *Anopheles arabiensis***
| Compound | Structure | % Mortality |
|---|---|---|
| Ethyl 2-((4-bromophenyl)amino)-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | 94% | |
| Ethyl 2-((4-bromo-2-cyanophenyl)amino)-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | 91% |
Identification of Molecular Targets (e.g., Acetylcholinesterase)
To understand the mechanism behind the observed larvicidal activity, computational studies, including molecular docking and molecular dynamics simulations, have been employed. These investigations have suggested that acetylcholinesterase (AChE) is a plausible molecular target for these dihydropyrimidine (B8664642) derivatives researchgate.net. AChE is a critical enzyme in the central nervous system of insects, and its inhibition leads to paralysis and death. The potential of these pyrimidine derivatives to target AChE makes them promising candidates for further development as insecticides.
Enzyme Inhibition and Receptor Binding Studies of Pyrimidine Scaffolds
The biological activity of pyrimidine derivatives extends beyond their larvicidal effects, with numerous studies demonstrating their ability to interact with a variety of enzymes and receptors.
The pyrimidine scaffold has been identified as a versatile framework for the design of potent enzyme inhibitors. For instance, a novel family of ethyl pyrimidine-quinolinecarboxylate derivatives has been synthesized and shown to be effective inhibitors of human lactate dehydrogenase A (hLDHA), an enzyme implicated in cancer metabolism nih.govmdpi.comsemanticscholar.orgresearchgate.net. Several of these compounds exhibited impressive inhibitory activity, with IC50 values in the low micromolar and even sub-micromolar range nih.govmdpi.comsemanticscholar.org.
Inhibitory Activity of Ethyl Pyrimidine-Quinolinecarboxylate Derivatives against hLDHA
| Compound | IC50 (µM) |
|---|---|
| 16a | ~ 1 |
| 18b | ~ 1 |
| 18c | ~ 1 |
| 18d | ~ 1 |
| 13 other derivatives | < 5 |
Furthermore, other pyrimidine-based compounds have been investigated for their inhibitory effects on various other enzymes, including glutathione reductase and cyclooxygenase (COX) enzymes, indicating the broad therapeutic potential of this chemical class.
In addition to enzyme inhibition, pyrimidine scaffolds have been explored for their ability to bind to specific receptors. For example, a series of pyrimidine carboxamides were synthesized and evaluated as agonists for the cholecystokinin 1 receptor (CCK1R), demonstrating the potential of this chemical framework in modulating receptor activity.
Cellular and Molecular Biology Investigations of Compound Activity
The biological effects of pyrimidine derivatives have also been investigated at the cellular and molecular level, particularly in the context of cancer research. Numerous studies have demonstrated the cytotoxic and antiproliferative activities of various pyrimidine derivatives against a range of human cancer cell lines.
For example, novel pyrimidine-5-carbonitrile derivatives have been shown to possess significant anti-proliferative effects against colon (HCT-116) and breast (MCF-7) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range nih.gov. Similarly, new pyrimidine-5-carbonitrile based derivatives displayed potent anticancer activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines rsc.org. One particularly active compound from this series also demonstrated the ability to arrest the cell cycle at the G2/M phase and induce apoptosis in HepG2 cells, providing insight into its molecular mechanism of action rsc.org.
Furthermore, studies on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have also revealed their cytotoxic effects against breast cancer cell lines, highlighting the versatility of the substituted pyrimidine scaffold in generating compounds with potent cellular activity researchgate.net. These findings underscore the potential of pyrimidine derivatives as leads for the development of novel anticancer agents.
Antiproliferative Activity of Selected Pyrimidine-5-carbonitrile Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10b | HepG2 | 3.56 |
| A549 | 5.85 | |
| MCF-7 | 7.68 | |
| 11e | HCT-116 | 1.14 |
| MCF-7 | 1.54 | |
| 9d | HCT-116 | < 8.96 |
| MCF-7 | < 11.83 | |
| 12b | HCT-116 | < 8.96 |
| MCF-7 | < 11.83 | |
| 12d | HCT-116 | < 8.96 |
| MCF-7 | < 11.83 |
Computational Chemistry and Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict how a ligand, such as a small molecule inhibitor, binds to the active site of a protein. Derivatives synthesized using ethyl 2-chloropyrimidine-5-carboxylate have been the subject of numerous docking studies to elucidate their binding modes with various biological targets.
For instance, in the development of novel Histone Deacetylase (HDAC) inhibitors, derivatives of this compound were synthesized and subsequently docked into the active sites of HDAC1, HDAC2, and HDAC3. mdpi.comresearchgate.net These simulations helped to rationalize the observed in vitro activity and provided a structural basis for the compounds' selectivity. mdpi.com Similarly, docking studies were instrumental in understanding the interaction of derivatives with the betaine/GABA transporter 1 (BGT1), aiming to delineate the molecular determinants for subtype-selectivity. nih.gov
In the context of kinase inhibition, the enantiomers of the drug Avapritinib, which is synthesized from this compound, were docked into the c-KIT D816V kinase domain. mdpi.comresearchgate.net These docking studies successfully explained the differential inhibitory activity observed between the (S)- and (R)-enantiomers, corroborating experimental findings. researchgate.net Other research has employed docking to explore the binding of related pyrimidine (B1678525) analogs to targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1). researchgate.net
| Target Protein | Derivative Type | Key Findings from Docking | Citations |
| HDAC1, HDAC2, HDAC3 | Piperazine-linked 2-aminobenzamides | Rationalized in vitro data and provided a basis for Structure-Activity Relationship (SAR) analysis. | mdpi.com |
| HDAC1 | Benzoheterocyclic-containing benzamides | Supported a tight interaction between the inhibitor and the HDAC1 active site. | researchgate.net |
| Betaine/GABA Transporter 1 (BGT1) | 2-amino-tetrahydropyrimidine-5-carboxylic acid analogs | Helped to delineate molecular determinants for subtype-selectivity. | nih.gov |
| c-KIT D816V Kinase | Avapritinib enantiomers | Elucidated differential target interactions, explaining the superior activity of the (S)-enantiomer. | mdpi.comresearchgate.net |
| VEGFR-2, CDK1 | 2-amino-4-aryl-5-chloropyrimidines | Explored the binding mode to produce bioactive conformations for QSAR studies. | researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. This technique is often used to refine docking poses and to calculate binding free energies.
Several studies involving derivatives of this compound have utilized MD simulations to gain deeper insights into ligand-protein interactions. In the development of HDAC inhibitors, MD simulations were performed for the most promising compounds with HDAC1, HDAC2, and HDAC3 to investigate the stability of the binding modes predicted by docking. mdpi.com Similarly, MD simulations were conducted on synthetic retinoids derived from this compound to complement docking studies and assess their binding to retinoic acid receptors (RARs). acs.orgnih.gov
In the exploration of BGT1 inhibitors, MD simulations were performed on docked complexes to understand the molecular interactions that govern selectivity. nih.gov Furthermore, MD simulations have been applied to 4,6-disubstituted pyrimidine-based inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4) to complement in-vitro biological results. nih.gov These simulations help to confirm the stability of the ligand within the binding pocket and to analyze the energetic contributions of various interactions.
| Target Protein | Derivative Class | Purpose of MD Simulation | Citations |
| HDAC1, HDAC2, HDAC3 | Piperazine-linked 2-aminobenzamides | To investigate the stability of predicted binding modes. | mdpi.com |
| Retinoic Acid Receptors (RARs) | Synthetic retinoids | To complement molecular docking and assess binding. | acs.orgnih.gov |
| Betaine/GABA Transporter 1 (BGT1) | 2-amino-tetrahydropyrimidine-5-carboxylic acid analogs | To explore molecular interactions governing subtype-selectivity. | nih.gov |
| MARK4 Kinase | 4,6-disubstituted pyrimidines | To complement in-vitro activity and analyze binding stability. | nih.gov |
| Acetylcholinesterase (AChE) | Pyridine-based zinc (II) amide carboxylates | To determine ligand-protein stability and flexibility. | semanticscholar.orgtandfonline.com |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, predict their reactivity, and calculate various spectroscopic properties.
While comprehensive quantum chemical studies on this compound itself are not widely published, such calculations have been crucial in studies of its derivatives. For example, in the structural elucidation of the chiral drug Avapritinib, DFT calculations were employed to predict the electronic circular dichroism (ECD) spectra of the enantiomers. mdpi.comresearchgate.net The excellent agreement between the calculated and experimental spectra allowed for the unambiguous assignment of the absolute configuration of the chiral center. mdpi.comresearchgate.net
In another study, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to determine the geometries and calculate the vibrational frequencies and Raman scattering activities of bisalkyne analogues, one of which was synthesized from this compound. ed.ac.uk Semi-empirical quantum chemical calculations (PM6) have also been used to understand the chemical reactivity and air sensitivity of related phosphine-substituted pyrimidines. researchgate.net These examples highlight how quantum methods are applied to understand the properties of the more complex molecules derived from this pyrimidine building block.
| Study Focus | Computational Method | Key Application | Citations |
| Absolute configuration of Avapritinib | Time-Dependent DFT (TD-DFT) | Calculation of Electronic Circular Dichroism (ECD) spectra to assign stereochemistry. | mdpi.comresearchgate.net |
| Vibrational properties of bisalkyne analogues | DFT (B3LYP/6-31G(d,p)) | Calculation of vibrational frequencies and Raman scattering activities. | ed.ac.uk |
| Reactivity of phosphine-substituted pyrimidines | Semi-empirical (PM6) | Illuminated the basis for the air sensitivity of the compounds. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead candidates.
Although no QSAR models have been reported for this compound directly, numerous studies have developed QSAR models for series of compounds that include the chloropyrimidine or pyrimidine carboxylate scaffold. A review on pyrimidines highlights a three-dimensional QSAR (3D-QSAR) model developed for 2-chloropyrimidine (B141910) derivatives that demonstrated good predictive capability for COX-2 inhibitory activity. rsc.org
Other studies have successfully built QSAR models for various pyrimidine-containing series:
VEGFR-2 Inhibitors: A 3D-QSAR study on 4-aryl-5-cyano-2-aminopyrimidines yielded models (CoMFA and CoMSIA) that helped to understand the structural factors affecting inhibitory potency. researchgate.net
AChE Inhibitors: A 2D-QSAR model for a series of thiazolo[3,2-a]pyrimidines was developed to predict IC50 values against acetylcholinesterase. acs.org
AP-1/NF-κB Inhibitors: QSAR analysis was used to determine the optimal equation for predicting the inhibitory activity of derivatives of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate. researchgate.net
These models are valuable tools in medicinal chemistry, enabling the prediction of biological activity for newly designed compounds that share the core pyrimidine structure.
| Target/Activity | QSAR Model Type | Compound Series | Key Outcome | Citations |
| COX-2 Inhibition | 3D-QSAR (CoMFA) | 2-Chloropyrimidine derivatives | Identified key structural elements influencing activity. | rsc.org |
| VEGFR-2 Inhibition | 3D-QSAR (CoMFA, CoMSIA) | 4-Aryl-5-cyano-2-aminopyrimidines | Generated models with good predictive power for inhibitory potency. | researchgate.net |
| AChE Inhibition | 2D-QSAR | Thiazolo[3,2-a]pyrimidines | Developed a model based on seven unique descriptors to predict IC50 values. | acs.org |
| AP-1/NF-κB Inhibition | QSAR (GFA-MLR) | Ethyl 2-[...]-4-(trifluoromethyl)pyrimidine-5-carboxylate analogues | Determined an optimal QSAR equation to predict IKKβ inhibition. | researchgate.net |
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of ethyl 2-chloropyrimidine-5-carboxylate, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR: Proton NMR confirms the presence and connectivity of hydrogen atoms in the structure. While commercial suppliers confirm that the proton NMR spectrum is consistent with the expected structure, detailed spectral data can be found in research literature. thermofisher.comthermofisher.com For instance, analysis in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the ethyl group and the pyrimidine (B1678525) ring protons. ambeed.comiosrphr.org The ethyl group protons appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), a result of spin-spin coupling. ambeed.comiosrphr.org The two protons on the pyrimidine ring are chemically equivalent and typically appear as a singlet. ambeed.comiosrphr.org There are slight variations in the reported chemical shifts for the pyrimidine protons, which can be attributed to differences in experimental conditions or solvent referencing. ambeed.comiosrphr.org
One study reports the following ¹H NMR spectral data in CDCl₃:
δ 9.08 (s, 2H): Corresponds to the two protons on the pyrimidine ring. ambeed.com
δ 4.39 (q, J=7.5 Hz, 2H): Represents the methylene protons of the ethyl ester. ambeed.com
δ 1.36 (t, J=7.5 Hz, 3H): Assigned to the methyl protons of the ethyl ester. ambeed.com
Another publication provides slightly different shifts, also in CDCl₃:
δ 8.48 (s, 2H): Pyrimidine ring protons. iosrphr.org
δ 4.33-4.27 (q, J=7.2 Hz, 2H): Methylene protons. iosrphr.org
δ 1.27-1.23 (t, J=7.2 Hz, 3H): Methyl protons. iosrphr.org
| Assignment | Chemical Shift (δ) ppm - Source 1 ambeed.com | Multiplicity & Coupling Constant (J) Hz - Source 1 ambeed.com | Chemical Shift (δ) ppm - Source 2 iosrphr.org | Multiplicity & Coupling Constant (J) Hz - Source 2 iosrphr.org |
|---|---|---|---|---|
| Pyrimidine-H (C4-H, C6-H) | 9.08 | s | 8.48 | s |
| -OCH₂CH₃ | 4.39 | q, 7.5 | 4.33-4.27 | q, 7.2 |
| -OCH₂CH₃ | 1.36 | t, 7.5 | 1.27-1.23 | t, 7.2 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LCMS, ESI-MS, GC/MS)
Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound. The compound has a molecular formula of C₇H₇ClN₂O₂ and a molecular weight of approximately 186.60 g/mol . thermofisher.comambeed.com
GC/MS Analysis: Gas Chromatography-Mass Spectrometry is frequently used to verify the identity and purity of the compound, with supplier specifications confirming that the analysis conforms to the expected structure. chemicalbook.comthieme-connect.com
LC/MS Analysis: Liquid Chromatography-Mass Spectrometry (LCMS) is also utilized in the analysis of this compound and its reaction products. mdpi.comgoogle.com For instance, in synthetic procedures involving this starting material, LC-MS is used to monitor reaction completion. mdpi.com
Electrospray Ionization (ESI-MS): High-Resolution Mass Spectrometry (HRMS) using ESI is a powerful tool for confirming the exact mass and, by extension, the elemental formula of the compound and its derivatives. rsc.org
While specific fragmentation patterns for this compound are not detailed in the available literature, general fragmentation for esters often involves cleavage adjacent to the carbonyl group. ed.ac.uk For this molecule, fragmentation could include the loss of the ethoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅).
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., FT-IR)
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The analysis is typically performed using Fourier-Transform Infrared (FT-IR) spectroscopy. rsc.org Certificates of analysis for the compound confirm that its IR spectrum aligns with its structure, although specific peak values are often not listed in commercial documents. thermofisher.com
The expected characteristic absorption bands for this compound would include:
C=O Stretch: A strong absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1750-1735 cm⁻¹.
C-O Stretch: An absorption band for the ester C-O bond.
C-Cl Stretch: An absorption band corresponding to the carbon-chlorine bond on the pyrimidine ring.
Aromatic C=N and C=C Stretches: Multiple bands in the fingerprint region characteristic of the pyrimidine ring.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC with UV detection, GC-MS, flash chromatography)
Chromatographic methods are indispensable for both the purification and purity assessment of this compound.
Gas Chromatography (GC): GC analysis is a standard method for determining the purity of the compound. Commercial batches are often certified to have a purity of ≥96% or >98.0% by GC. chemicalbook.comthermofisher.com
Flash Chromatography: In synthetic procedures, flash column chromatography over silica (B1680970) gel is a common method for purifying the crude product. google.comiosrphr.org A typical eluent system involves a mixture of ethyl acetate (B1210297) and petroleum ether. google.com
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess purity and monitor reaction progress during the synthesis of derivatives from this compound. thieme-connect.comd-nb.info While specific analytical methods for the compound itself are not detailed, a study on a derivative utilized a C18 column with a mobile phase of acetonitrile (B52724) and an aqueous buffer, with UV detection. d-nb.info
| Technique | Application | Details | Reference |
|---|---|---|---|
| Gas Chromatography (GC) | Purity Assessment | Purity typically reported as ≥96% or >98.0%. | chemicalbook.comthermofisher.com |
| Flash Chromatography | Purification | Stationary phase: Silica gel; Mobile phase: Ethyl acetate/Petroleum ether. | google.com |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment / Reaction Monitoring | Used to confirm purity (e.g., 99.73%) and monitor conversions in synthetic applications. | thieme-connect.comd-nb.info |
Elemental Analysis for Composition Verification
Elemental analysis provides experimental verification of the mass percentages of carbon, hydrogen, and nitrogen in the compound, which are then compared against the calculated theoretical values based on the molecular formula, C₇H₇ClN₂O₂. This technique offers fundamental proof of the compound's elemental composition and purity. Although it is a standard characterization technique for novel compounds, specific elemental analysis data for this compound were not found in the searched literature.
| Element | Calculated Mass Percentage (%) |
|---|---|
| Carbon (C) | 45.06 |
| Hydrogen (H) | 3.78 |
| Chlorine (Cl) | 19.00 |
| Nitrogen (N) | 15.01 |
| Oxygen (O) | 17.15 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice. The compound is described as a pale cream to yellow powder or crystalline solid. chemicalbook.comthermofisher.com Despite its crystalline nature, no studies detailing the single-crystal X-ray diffraction analysis of this compound were identified in the provided search results.
Future Directions and Research Perspectives
Development of More Sustainable and Efficient Synthetic Routes
Traditional synthesis methods for pyrimidines often rely on harsh reagents and solvents, posing environmental and health risks. rasayanjournal.co.in For instance, the conversion of a 2-hydroxypyrimidine (B189755) to a 2-chloropyrimidine (B141910) can involve reagents like phosphorus oxychloride. chemicalbook.com Future research is increasingly focused on "green chemistry" principles to mitigate these issues.
Key areas of development include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, significantly improving efficiency and reducing waste. rasayanjournal.co.inmdpi.com The Biginelli reaction is a classic example used to form dihydropyrimidine (B8664642) frameworks. mdpi.com Adapting MCRs for the synthesis of highly substituted pyrimidines from simple precursors is a major goal.
Catalytic Methods: The use of novel catalysts, including metal-based and organocatalysts, can enable reactions under milder conditions with higher selectivity. mdpi.com For example, choline (B1196258) hydroxide (B78521), a green and recyclable catalyst, has been used for pyrimidine (B1678525) synthesis. mdpi.com
Alternative Energy Sources: Microwave-assisted synthesis and ultrasonication are being explored to dramatically reduce reaction times, increase yields, and often eliminate the need for conventional solvents. rasayanjournal.co.insciencescholar.us
Solventless and Mechanical Approaches: Performing reactions in the absence of solvents (solventless) or using mechanical energy (ball milling) represents a significant step towards greener processes by minimizing solvent waste and simplifying product purification. rasayanjournal.co.inmdpi.com
| Green Synthesis Technique | Advantages | Reference |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, single-pot operation. | rasayanjournal.co.inmdpi.com |
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, enhanced purity. | rasayanjournal.co.insciencescholar.us |
| Ultrasonication | Milder reaction conditions, improved yields. | rasayanjournal.co.in |
| Solventless/Grindstone Method | Eliminates solvent waste, simple workup, eco-friendly. | rasayanjournal.co.inmdpi.com |
Exploration of Novel Biological Targets and Therapeutic Applications
The pyrimidine scaffold is a cornerstone of modern medicine. mdpi.com Derivatives have shown a vast range of biological activities, and future research will undoubtedly uncover new therapeutic uses for compounds derived from Ethyl 2-chloropyrimidine-5-carboxylate. mdpi.comarabjchem.org This compound is already known as a key intermediate in the synthesis of Retinoid X receptor (RXR) agonists and androgen receptor (AR) antagonists for cancer therapy. lookchem.com
Future therapeutic avenues include:
Oncology: Pyrimidine derivatives are continually being investigated as inhibitors of novel cancer targets. For example, pyrido[2,3-d]pyrimidines have been identified as potent inhibitors of PIM-1 kinase, a protein involved in cell proliferation, presenting a new molecular target for derivatives of this compound. rsc.org Other targets include kinesin Eg5, whose inhibition leads to less toxic anticancer effects. mdpi.com
Bone Disorders: Researchers have successfully designed pyrimidine derivatives that act as bone anabolic agents by promoting osteogenesis through the BMP2/SMAD1 signaling pathway, offering a potential treatment for conditions like osteoporosis. nih.gov
Inflammatory and Oxidative Stress-Related Diseases: Many pyrimidine-based compounds exhibit potent antioxidant and anti-inflammatory properties, suggesting their potential in treating diseases where these processes are pathological. nih.gov
| Therapeutic Area | Potential Biological Target/Application | Reference |
| Oncology | PIM-1 Kinase Inhibitors, Kinesin Eg5 Inhibitors, Androgen Receptor (AR) Antagonists | lookchem.comrsc.orgmdpi.com |
| Bone Health | Bone Anabolic Agents (BMP2/SMAD1 Pathway) | nih.gov |
| Antiviral | Broad-spectrum antiviral agents | researchgate.netnordmann.global |
| Anti-inflammatory | Lipoxygenase (LOX) Inhibitors | nih.gov |
Design of Next-Generation Agrochemicals with Reduced Environmental Impact
Beyond pharmaceuticals, pyrimidine derivatives are vital in agriculture. nordmann.global There is a pressing need for new agrochemicals that are more effective, target-specific, and have a reduced environmental footprint to combat resistance and protect ecosystems.
Future research in this area will focus on:
Novel Fungicides: this compound serves as an excellent starting point for creating new fungicidal agents. Research into 1,2,4-triazolo[1,5-a]pyrimidine derivatives has yielded compounds with potent activity against fungi like Rhizoctonia solani, in some cases exceeding the efficacy of commercial fungicides. nih.gov
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the pyrimidine core and its substituents, researchers can develop a deeper understanding of the structural requirements for potent fungicidal activity. This allows for the rational design of new compounds with improved potency and better safety profiles. nih.gov
Biodegradability and Reduced Toxicity: A key goal is to design molecules that are effective against target pests but are readily biodegradable and exhibit low toxicity to non-target organisms, including beneficial insects, wildlife, and humans.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govnih.gov These technologies can process vast datasets to identify patterns and make predictions far beyond human capability.
The integration of AI and ML with research on this compound will likely involve:
Predictive Modeling: AI algorithms can predict the physicochemical properties (e.g., solubility, toxicity) and biological activity of novel pyrimidine derivatives before they are ever synthesized, saving significant time and resources. nih.gov This is often done through Quantitative Structure-Activity Relationship (QSAR) models. youtube.com
De Novo Drug Design: AI can design entirely new molecules optimized for specific biological targets and desired properties. nih.gov This could lead to the discovery of highly potent and selective inhibitors or agonists derived from the pyrimidine scaffold.
Synthetic Route Optimization: Machine learning programs can analyze existing chemical literature to propose the most efficient and sustainable synthetic pathways for new target molecules, including novel derivatives of this compound. digitellinc.com
Advances in High-Throughput Screening and Combinatorial Chemistry Approaches
To explore the vast chemical space accessible from this compound, modern high-throughput techniques are essential.
Future progress will be driven by:
Combinatorial Chemistry: This approach allows for the rapid synthesis of large collections, or "libraries," of related compounds. nih.govacs.org Polymer-assisted synthesis has been used to efficiently generate libraries of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates for biological evaluation. researchgate.net
High-Throughput Screening (HTS): HTS enables the automated testing of thousands or even millions of compounds against a specific biological target in a short period. nih.govnih.govthermofisher.com This is crucial for identifying "hit" compounds from large libraries.
DNA-Encoded Library Technology (DELT): DELT is a cutting-edge HTS method where each small molecule in a library is tagged with a unique DNA barcode. acs.org This allows for the screening of libraries containing billions of members simultaneously, dramatically increasing the efficiency of hit identification. nih.gov Pyrimidine-focused DNA-encoded libraries have already been successfully used to identify potent enzyme inhibitors. nih.govacs.org
Q & A
Q. What are the standard synthetic routes for preparing ethyl 2-chloropyrimidine-5-carboxylate?
this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in a multi-step synthesis, this compound can act as a precursor for hydrazide derivatives. A documented method involves reacting it with amines to form intermediates, followed by hydrazine monohydrate treatment and alkylation to yield target compounds . Key steps include controlling reaction stoichiometry, solvent selection (e.g., THF or DMF), and purification via column chromatography.
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming the ester group () and chloropyrimidine ring structure.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/N/O percentages.
- Infrared (IR) Spectroscopy : Identifies carbonyl () and C-Cl stretches. Refer to analogous pyrimidine derivatives (e.g., 2-chloropyrimidine-5-carboxylic acid, MW 158.54 ) for comparative spectral benchmarks.
Q. What safety precautions are essential when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Ignition Control : Eliminate open flames due to potential flammability of ester groups.
- Spill Management : Contain spills immediately using inert absorbents and prevent entry into drains .
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in this compound-based syntheses?
- Temperature : Lower temperatures () may reduce side reactions during chlorination steps.
- Catalysts : Use palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura).
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics.
- Stoichiometry : Excess amine reagents (1.5–2 eq.) improve intermediate formation efficiency .
Q. What strategies resolve contradictory spectral data during structural elucidation?
- X-ray Crystallography : Provides definitive confirmation of molecular geometry and substituent positions. SHELX software is widely used for refining crystal structures .
- 2D NMR : H-C HSQC/HMBC correlations clarify ambiguous proton assignments.
- Cross-Validation : Compare data with structurally similar compounds (e.g., mthis compound, CAS 287714-35-6 ).
Q. How can environmental impacts be mitigated during large-scale reactions involving this compound?
- Waste Treatment : Neutralize acidic/basic byproducts before disposal.
- Green Solvents : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or ethanol.
- Spill Protocols : Implement secondary containment and emergency response plans per OSHA guidelines .
Q. What analytical methods address purity discrepancies in synthesized this compound?
- HPLC-PDA : Detect trace impurities using reverse-phase columns (C18) with UV monitoring.
- DSC/TGA : Assess thermal stability and melting point consistency (e.g., methyl analogs melt at 76–80°C ).
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to remove polar byproducts.
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
